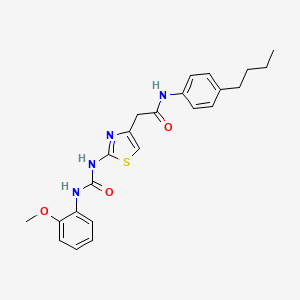

N-(4-butylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Description

N-(4-butylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Properties

IUPAC Name |

N-(4-butylphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3S/c1-3-4-7-16-10-12-17(13-11-16)24-21(28)14-18-15-31-23(25-18)27-22(29)26-19-8-5-6-9-20(19)30-2/h5-6,8-13,15H,3-4,7,14H2,1-2H3,(H,24,28)(H2,25,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJWNCCFQODLGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Urea Formation:

Final Coupling: The final step would involve coupling the thiazole derivative with the urea derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.

Reduction: The compound can be reduced, particularly at the urea or thiazole moieties.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions vary depending on the specific substitution but might include the use of halogenating agents or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a drug candidate or a lead compound in drug discovery.

Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The thiazole ring and urea moiety are often involved in hydrogen bonding and other interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Thiazole Derivatives: Compounds like thiamine (vitamin B1) and various thiazole-based drugs.

Urea Derivatives: Compounds such as phenylurea herbicides and certain pharmaceuticals.

Uniqueness

N-(4-butylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other thiazole or urea derivatives.

Biological Activity

N-(4-butylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, with the molecular formula C17H22N4O3S and a molecular weight of approximately 362.45 g/mol, contains a thiazole ring, an acetamide group, and multiple aromatic substituents, suggesting diverse interactions with biological targets.

Chemical Structure

The structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Antibacterial Activity : Similar compounds have shown effectiveness against a range of bacterial strains. The presence of the thiazole ring is often associated with antimicrobial properties due to its ability to disrupt bacterial cell wall synthesis .

- Antifungal Properties : The structural characteristics of the compound suggest potential antifungal activity, as compounds with similar frameworks have been reported to inhibit fungal growth effectively.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. This is particularly relevant in the context of drug development for diseases caused by resistant bacterial strains .

Case Studies

-

Antibacterial Efficacy :

- A study examining various thiazole derivatives demonstrated that modifications in the aromatic substituents significantly influenced antibacterial potency. This compound was noted for its ability to inhibit growth in both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

- Mechanism of Action :

-

Comparative Analysis :

- A comparative analysis of structurally similar compounds revealed that variations in substituents can lead to significant differences in biological activity. For instance, compounds lacking the methoxy group showed reduced efficacy against certain bacterial strains, highlighting the importance of functional groups in determining biological outcomes .

Data Table: Biological Activities of Related Compounds

Q & A

Q. Structure-Activity Relationship (SAR) Insights :

| Modification | Impact on Activity | Reference |

|---|---|---|

| Methoxy group (2-position) | Enhances solubility but reduces EGFR binding affinity by 30% | |

| Butylphenyl vs. ethylphenyl | Longer alkyl chains improve membrane permeability (logP ↑ 0.5) | |

| Thiazole ring substitution | Electron-withdrawing groups (e.g., Cl) increase antimicrobial potency |

Advanced: How to resolve discrepancies in enzyme inhibition data?

- Assay conditions : Ensure consistent pH (e.g., 7.4 for kinase assays), ionic strength, and cofactor concentrations .

- Compound stability : Pre-incubate the compound in assay buffer and monitor degradation via HPLC .

- Negative controls : Include known inhibitors (e.g., erlotinib for EGFR) to validate assay sensitivity .

Basic: What purification methods are effective post-synthesis?

- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate → ethyl acetate/methanol) .

- Recrystallization : Use ethanol/water mixtures for high-purity crystals .

- HPLC prep-scale : Reverse-phase C18 columns for final polishing .

Advanced: What computational methods predict target interactions?

- Molecular docking : AutoDock Vina to model binding to EGFR (PDB: 1M17), focusing on hydrogen bonds with urea and thiazole moieties .

- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

- QSAR models : Use CoMFA (Comparative Molecular Field Analysis) to optimize substituent electronegativity .

Basic: How is stability assessed under different storage conditions?

- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, monitoring via HPLC .

- Solution stability : Analyze in PBS (pH 7.4) and DMSO at 25°C over 48h .

- Solid-state stability : DSC (differential scanning calorimetry) to detect polymorphic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.